6-(Ethylsulfanyl)pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-ethylsulfanylpyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-12-6-4-8-3-5(9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMBIAOUEAWTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355938 | |
| Record name | 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66533-64-0 | |
| Record name | 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid typically involves the introduction of an ethylsulfanyl group to a pyrazine ring followed by carboxylation. One common method involves the reaction of 2-chloropyrazine with ethanethiol in the presence of a base to form 2-(ethylsulfanyl)pyrazine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .
Industrial Production Methods
Industrial production of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Ethylsulfanyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise as a potential lead in drug development, particularly for antimicrobial and anticancer therapies.
Antimicrobial Activity
Research indicates that derivatives of pyrazine-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that 6-(ethylsulfanyl)pyrazine-2-carboxylic acid could inhibit bacterial growth, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa . The mechanism of action may involve interference with bacterial enzyme systems, making it a candidate for further exploration in antibiotic development.
Antioxidant Properties
In addition to antimicrobial effects, this compound has been evaluated for its antioxidant capabilities. Antioxidant activity is crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that derivatives of pyrazine-2-carboxylic acids can scavenge free radicals effectively, indicating potential use in formulations aimed at reducing oxidative damage .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of 6-(ethylsulfanyl)pyrazine-2-carboxylic acid with biological targets. These studies suggest that the compound may interact favorably with enzymes involved in critical metabolic pathways, which could lead to the development of novel therapeutic agents targeting specific diseases .
Agricultural Applications
The compound's properties extend to agricultural uses, particularly as a potential pesticide or fungicide. The ability to inhibit microbial growth suggests its application in protecting crops from bacterial infections and fungal diseases. Further research is needed to evaluate its efficacy and safety in agricultural settings.
Food Science Applications
In food science, 6-(ethylsulfanyl)pyrazine-2-carboxylic acid could be explored for its flavor-enhancing properties due to the presence of the ethylsulfanyl group. Compounds similar to this have been noted for their contributions to flavor profiles in various food products. Research into its role in flavor formation during food processing could open new avenues for its application in the food industry .
Comparative Analysis with Related Compounds
To illustrate the uniqueness of 6-(ethylsulfanyl)pyrazine-2-carboxylic acid, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Pyrazine-2-carboxylic Acid | Pyrazine ring + carboxylic acid | Basic structure without sulfur substituents |
| 5-Methylpyrazine-2-carboxylic Acid | Methyl group at position 5 | Exhibits different biological activities |
| 2,5-Dimethylpyrazine | Two methyl groups on the ring | Known for distinct flavor profiles |
| 6-(Methylthio)pyrazine-2-carboxylic Acid | Methylthio instead of ethylsulfanyl | Similar reactivity but different steric effects |
The unique combination of an ethylsulfanyl group and a carboxylic acid makes 6-(ethylsulfanyl)pyrazine-2-carboxylic acid distinct among these compounds, potentially offering unique biological and chemical properties that warrant further investigation .
Mechanism of Action
The mechanism of action of 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The carboxylic acid group may facilitate binding to proteins or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between 6-(ethylsulfanyl)pyrazine-2-carboxylic acid and its analogs:
Catalytic Activity
PCA is a benchmark co-catalyst in vanadium-mediated oxidations, enabling efficient H₂O₂ activation for alkane hydroxylation . Its unsubstituted pyrazine ring facilitates proton transfer in the vanadium coordination sphere via a "robot’s arm mechanism" . In contrast, 6-(ethylsulfanyl)pyrazine-2-carboxylic acid may exhibit altered catalytic behavior:
- Electronic Effects : The thioether’s electron donation could stabilize V(V) intermediates, but steric hindrance from the ethyl group might slow substrate access .
- Oxidative Stability : The ethylsulfanyl group may oxidize to sulfoxide under H₂O₂-rich conditions, deactivating the catalyst .
Physicochemical Properties
- Acidity : PCA’s carboxylic acid pKa (~1.5) is lower than methyl-substituted analogs due to the electron-withdrawing pyrazine ring. The ethylsulfanyl group’s electron donation may slightly raise the pKa, reducing acidity compared to PCA .
- Solubility: Thioethers are less polar than ethers or amines, suggesting lower aqueous solubility than PCA or amino-substituted analogs .
Research Implications
- Catalysis : Comparative studies should assess whether the ethylsulfanyl group enhances vanadium coordination or introduces undesired side reactions (e.g., sulfur oxidation).
- Drug Design : The thioether’s balance of hydrophobicity and electronic effects makes it a candidate for antitubercular or anticancer agents, leveraging pyrazine’s aromaticity and sulfur’s bioactivity .
- Material Science : Thioether-containing pyrazines could serve as ligands for redox-active metal complexes in energy storage or environmental remediation .
Biological Activity
6-(Ethylsulfanyl)pyrazine-2-carboxylic acid is a heterocyclic compound characterized by a pyrazine ring with an ethylsulfanyl group and a carboxylic acid functional group. Its molecular formula is C₇H₈N₂O₂S, with a molecular weight of approximately 184.21 g/mol and a melting point of 134-135 °C. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains.
The unique structural features of 6-(ethylsulfanyl)pyrazine-2-carboxylic acid allow it to participate in various chemical reactions, making it a versatile candidate for biological studies. Its reactivity is influenced by the presence of the ethylsulfanyl and carboxylic acid groups, which can enhance interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that derivatives of pyrazine-2-carboxylic acid, including 6-(ethylsulfanyl)pyrazine-2-carboxylic acid, may exhibit significant antimicrobial properties. A study highlighted that various substituted pyrazines showed marked inhibition against Mycobacterium tuberculosis, with some derivatives demonstrating up to 72% inhibition . The mechanism of action is believed to involve interference with essential metabolic pathways in bacteria.
Table 1: Comparison of Antimicrobial Activities
| Compound Name | Target Bacteria | Inhibition (%) | Reference |
|---|---|---|---|
| 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid | Mycobacterium tuberculosis | TBD | |
| Pyrazinamide | Mycobacterium tuberculosis | 54-72 | |
| P10 | Staphylococcus aureus | Moderate |
Antioxidant Activity
In addition to antimicrobial properties, compounds related to pyrazine derivatives have been evaluated for their antioxidant capabilities. The antioxidant activity is typically assessed using methods such as ABTS and DPPH assays. While specific data on 6-(ethylsulfanyl)pyrazine-2-carboxylic acid's antioxidant activity is limited, related compounds have shown promising results .
Molecular Docking Studies
Molecular docking studies provide insights into the interaction between 6-(ethylsulfanyl)pyrazine-2-carboxylic acid and various biological targets. These studies suggest that the compound may bind effectively to enzymes or receptors critical for microbial survival, potentially elucidating its mechanism of action against pathogens.
Case Studies
Several case studies have explored the synthesis and evaluation of pyrazine derivatives for their biological activities:
- Synthesis and Evaluation : A series of pyrazine-2-carboxylic acid derivatives were synthesized, demonstrating varying degrees of antimicrobial activity against Mycobacterium tuberculosis. The study utilized molecular docking to predict binding affinities with key enzymes involved in bacterial metabolism .
- Antioxidant Assessment : Another study focused on synthesizing novel pyrazine derivatives and evaluating their antioxidant properties using standard assays. The results indicated that certain derivatives exhibited significant free radical scavenging activity, suggesting potential applications in food preservation and health supplements .
Q & A
Q. What are the optimal synthetic routes for 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves substituting a leaving group (e.g., chlorine) at the pyrazine C6 position with ethylthiol. Key steps include:
- Chlorination : Reacting pyrazine-2-carboxylic acid derivatives with POCl₃ to introduce chlorine (e.g., 3-chloro-2-cyanopyrazine formation ).
- Thioetherification : Using ethylthiol in basic conditions (e.g., NaOEt) for nucleophilic substitution.
- Purification : Crystallization or column chromatography to isolate the product.
Yields depend on solvent polarity (DMF vs. THF), temperature (60–80°C optimal), and stoichiometry of ethylthiol (1.5–2.0 equivalents). Side reactions, such as over-alkylation, can be mitigated by controlled reagent addition .
Q. How is 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid characterized spectroscopically?
Methodological Answer:
- NMR :
- ¹H NMR : Ethylsulfanyl protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.8–3.0 ppm). Pyrazine protons resonate as doublets (δ 8.5–9.0 ppm) due to aromatic coupling .
- ¹³C NMR : The carboxylic carbon appears at δ 165–170 ppm; pyrazine carbons at δ 140–160 ppm .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch absent, confirming thioether formation) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 199.1 (C₇H₈N₂O₂S) with fragmentation peaks at m/z 151 (loss of -SCH₂CH₃) .
Q. What are the stability considerations for this compound under various storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in airtight containers .
- Light Sensitivity : Susceptible to photodegradation; amber glass vials recommended .
- Solvent Compatibility : Stable in DMSO and DMF for >6 months at -20°C. Avoid aqueous solutions at pH >8 due to hydrolysis of the thioether group .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s structure-activity relationships (SAR) in drug discovery?
Methodological Answer:
- Derivatization : Synthesize analogs (e.g., replacing ethylthiol with methylthiol or arylthiol) to assess how substituent size/electron density affects bioactivity .
- Biological Assays : Test inhibition of target enzymes (e.g., kinase or protease assays) using fluorescence polarization or SPR. Correlate IC₅₀ values with substituent Hammett constants .
- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .
Q. How can contradictions in reported solubility or stability data be resolved?
Methodological Answer:
- Controlled Replicates : Repeat experiments under standardized conditions (e.g., pH 7.4 PBS, 25°C) to isolate variables .
- Advanced Analytics : Use HPLC-UV/MS to quantify degradation products (e.g., sulfoxide derivatives from thioether oxidation) .
- Inter-lab Validation : Collaborate with independent labs to confirm data reproducibility .
Q. What strategies optimize regioselectivity during functionalization of the pyrazine ring?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the carboxylic acid) to steer electrophilic substitution to the C6 position .
- Metal Catalysis : Use Pd-catalyzed C-H activation for selective ethylthiol incorporation. Ligands like PPh₃ enhance regiocontrol .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to halt at the intermediate stage before over-functionalization .
Q. How can computational methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use the InChI-derived 3D structure (PubChem CID) to simulate binding to protein targets (e.g., COX-2 or DHFR) .
- MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., water, 100 ns trajectories) to identify critical binding residues .
- QSAR Models : Train machine learning algorithms on bioactivity data from analogs to predict novel derivatives with enhanced potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
